2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H17F2N5O4 and its molecular weight is 477.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide (CAS Number: 1007922-32-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its diverse pharmacological properties.
- Molecular Formula : C24H17F2N5O4
- Molecular Weight : 477.428 g/mol
- Structure : The compound consists of a tetrahydropyrrolo-triazole moiety linked to an acetamide functional group. The presence of fluorine atoms in the phenyl group enhances its biological activity by improving lipophilicity and metabolic stability.
Anticancer Properties
Research indicates that compounds with triazole scaffolds exhibit significant anticancer activity. For instance:
- In vitro studies have shown that derivatives of triazoles can inhibit various cancer cell lines. Specifically, compounds similar to the target molecule have demonstrated cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 µM to 43.4 µM .
Antimicrobial Activity
The triazole nucleus is also recognized for its antimicrobial properties:
- A study on related triazole derivatives highlighted their effectiveness against bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis and interference with nucleic acid metabolism .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole-containing compounds has been documented:
- Compounds in this class have been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer proliferation and inflammation.
- Receptor Binding : Its structural features allow it to bind effectively to various biological receptors, altering their activity.
Study on Anticancer Activity
In one study focusing on the synthesis and evaluation of triazole derivatives:
- Compounds were screened against multiple cancer cell lines. The results indicated that certain modifications on the triazole ring significantly enhanced cytotoxicity .
Study on Antimicrobial Activity
Another investigation into triazole derivatives revealed:
- A series of synthesized compounds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that substitutions at specific positions on the triazole ring could enhance efficacy .
Summary Table of Biological Activities
Activity Type | Effectiveness | Mechanism |
---|---|---|
Anticancer | IC50: 6.2 - 43.4 µM | Inhibition of cell proliferation |
Antimicrobial | Effective against various strains | Disruption of cell wall synthesis |
Anti-inflammatory | Significant | Inhibition of COX and cytokines |
Propiedades
IUPAC Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N5O4/c25-18-11-8-15(12-19(18)26)31-23(33)21-22(24(31)34)30(29-28-21)13-20(32)27-14-6-9-17(10-7-14)35-16-4-2-1-3-5-16/h1-12,21-22H,13H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXJDNPYCLIYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)F)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.